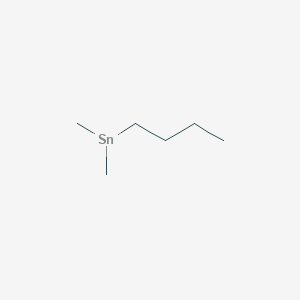
Dimethylbutyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbutyltin is an organotin compound characterized by the presence of two methyl groups and one butyl group attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:
Butyltin trichloride+2Methylmagnesium bromide→this compound+2Magnesium chloride
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbutyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The methyl or butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
Wissenschaftliche Forschungsanwendungen
Dimethylbutyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.
Industry: this compound is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyltin dichloride
- Butyltin trichloride
- Trimethyltin chloride
Uniqueness
Dimethylbutyltin is unique due to its specific combination of methyl and butyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C6H15Sn |
|---|---|
Molekulargewicht |
205.89 g/mol |
InChI |
InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3; |
InChI-Schlüssel |
JDGIIPUXQCHJKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


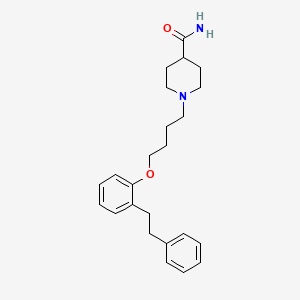


![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
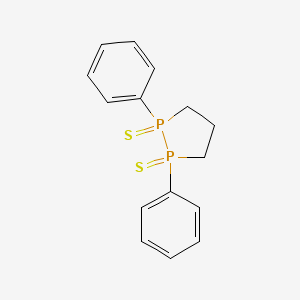
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
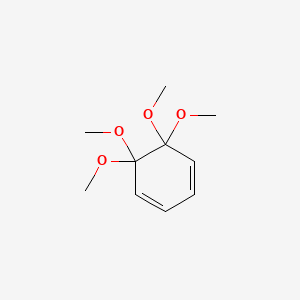
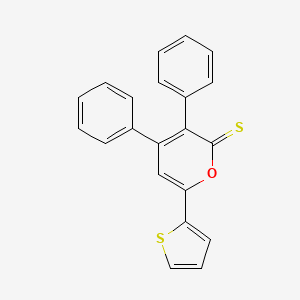
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)

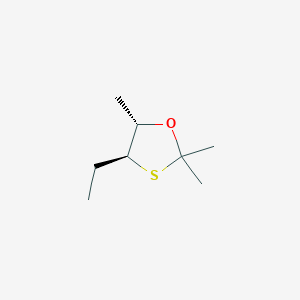

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

